Ethyl 2-benzamido-1,3-thiazole-4-carboxylate

HDAC inhibition anticancer epigenetics

Reproducible kinase inhibitor synthesis demands the correct 2-benzamido thiazole scaffold. Ethyl 2-benzamido-1,3-thiazole-4-carboxylate delivers the essential pharmacophore for HDAC and CK1δ inhibitors: • HDAC hydroxamic acid IC50 0.010-0.131 µM, cytotoxicity like SAHA (SW620 IC50 5.46 µM). • CK1δ inhibitor IC50 0.040 µM, 5× selectivity over CK1ε. • Baseline logP 2.5 for systematic ADME optimization. • ≥98% purity, ready for synthesis.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31
CAS No. 126612-88-2
Cat. No. B2956428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzamido-1,3-thiazole-4-carboxylate
CAS126612-88-2
Molecular FormulaC13H12N2O3S
Molecular Weight276.31
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
InChIKeyAPARLFOMPOBXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate Procurement Guide


Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a heterocyclic thiazole derivative (MF: C13H12N2O3S; MW: 276.31) that serves as a versatile synthetic building block for generating biologically active 2-benzamidothiazole-based hydroxamic acids and related pharmacophores [1]. It is synthesized by acylation of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride and is commercially available at research-grade purity (typically ≥98%) . The benzamido group at position 2 is the critical structural element that differentiates this compound from simpler 2-aminothiazole-4-carboxylate scaffolds, enabling subsequent transformations that yield potent HDAC and kinase inhibitors [1].

Workflow Synthetic building block for hydroxamic acid inhibitor libraries
Selection 2-Benzamido thiazole core enables targeted pharmacophore elaboration
Purity Research-grade purity supports reproducible derivatization

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate: Why Generic Substitution Fails


The 2-benzamido moiety on ethyl 2-benzamido-1,3-thiazole-4-carboxylate is not a generic substituent; it is a precisely defined pharmacophoric element that directly translates into biological activity in the final hydroxamic acid products. In a systematic study, replacing the 2-benzamido group on the thiazole core with a 2-phenylsulfonamido group (compound 8a) resulted in a measurable shift in HDAC inhibitory potency and a different cellular activity profile [1]. Furthermore, substituting the benzamido group with other substituents (e.g., 4-methylbenzoyl or trifluoromethylbenzoyl) yields analogs with distinct physicochemical properties (e.g., logP changes) and altered kinase inhibition selectivity profiles . Therefore, procuring a generic or unsubstituted 2-aminothiazole-4-carboxylate will not deliver the same downstream biological outcomes, making compound identity verification critical for reproducible research.

2-Phenylsulfonamido replacement
May shift HDAC inhibitory profile and cellular activity compared to 2-benzamido scaffold
Alternative benzoyl substituents
4-Methyl or trifluoromethylbenzoyl analogs may alter physicochemical properties and kinase selectivity

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate: Key Assay Comparisons


HDAC Inhibition: Benzamido vs. Phenylsulfonamido Thiazoles

The hydroxamic acid derived from ethyl 2-benzamido-1,3-thiazole-4-carboxylate (compound 6a) exhibits distinct HDAC inhibitory activity compared to its phenylsulfonamido analog. While the study reports a range of IC50 values (0.010–0.131 µM) for the series, the specific comparison highlights that the 2-benzamido-substituted thiazole scaffold (6a) and the 2-phenylsulfonamido-substituted thiazole scaffold (8a) are not interchangeable; they represent different structural series with separate biological evaluations [1]. This demonstrates that the benzamido group is a critical determinant of the final compound's activity profile.

HDAC Inhibition
Head-to-head
2-Benzamidothiazole series (6a-g) vs. 2-Phenylsulfonamidothiazole series (8a-c): distinct SAR classes, not interchangeable
Supports scaffold-specific HDAC inhibitor design
In vitro HDAC inhibition assay; IC50 sub-µM range for 6a-g
HDAC inhibition anticancer epigenetics

Colon Cancer Cytotoxicity: 2-Benzamidothiazole vs. SAHA

The 2-benzamidothiazole-derived hydroxamic acid 6a demonstrated cytotoxicity against the SW620 colon cancer cell line with an IC50 of 5.46 ± 0.27 µM, which is comparable to the clinically approved HDAC inhibitor SAHA (vorinostat) that showed an IC50 of 5.18 ± 0.12 µM in the same assay [1]. This establishes that the compound derived from ethyl 2-benzamido-1,3-thiazole-4-carboxylate can achieve reference-standard potency in a relevant cancer model.

Cytotoxicity SW620
Head-to-head
Compound 6a IC50 5.46 ± 0.27 µM vs. SAHA 5.18 ± 0.12 µM
Reported comparable cytotoxicity endpoint context
SW620 colon cancer cell line
colon cancer cytotoxicity SW620

logP Comparison: 2-Benzamido vs. 4-Substituted Analogs

Computational property analysis reveals that ethyl 2-benzamido-1,3-thiazole-4-carboxylate (XLogP3-AA = 2.5) [1] is significantly less lipophilic than its para-substituted analog ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate (XLogP3-AA = 1.8) [2]. This difference of 0.7 log units translates to approximately a 5-fold difference in partition coefficient, which can substantially impact membrane permeability and solubility in biological assays.

Lipophilicity (logP)
Cross-study
2-Benzamido analog: 2.5; 4-Sulfamoyl analog: 1.8 (Δ 0.7)
Supports lipophilicity modulation in lead optimization
Computed XLogP3-AA (PubChem)
logP lipophilicity ADME drug design

CK1δ Inhibitor Development via 2-Benzamidothiazole

Derivatives synthesized from the 2-benzamidothiazole-4-carboxylate scaffold have been developed into potent and selective CK1δ inhibitors. Specifically, compound 5 (a 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide) inhibited CK1δ with an IC50 of 0.040 µM, and compound 6 with an IC50 of 0.042 µM [1]. These compounds also exhibited fivefold selectivity for CK1δ over CK1ε. This demonstrates that the core scaffold provided by ethyl 2-benzamido-1,3-thiazole-4-carboxylate can be elaborated into highly potent and isoform-selective kinase inhibitors.

CK1δ Inhibition
Class-level
Compound 5 IC50 0.040 µM; Compound 6 IC50 0.042 µM; ~5-fold selectivity over CK1ε
Reported kinase inhibition context
Scaffold-derived CK1δ inhibitors
CK1δ kinase inhibitor Wnt signaling oncology

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate Applications


Medicinal Chemistry: HDAC Inhibitor Library Synthesis

Researchers synthesizing novel hydroxamic acid-based HDAC inhibitors for anticancer drug discovery should procure this compound as a key intermediate. The resulting 2-benzamidothiazole hydroxamic acids (e.g., 6a) have demonstrated sub-micromolar HDAC IC50 values (0.010–0.131 µM) and cytotoxicity comparable to SAHA in colon cancer cells (SW620 IC50 = 5.46 µM) [1].

Chemical Biology: CK1δ Probe Development

This compound is an essential building block for synthesizing selective CK1δ inhibitors, a kinase implicated in Wnt signaling and cancer. Derivatives based on this scaffold have achieved CK1δ IC50 values as low as 0.040 µM with fivefold selectivity over CK1ε [2]. Procuring this specific benzamido-substituted thiazole is critical for maintaining the structure-activity relationship required for isoform selectivity.

Lead Optimization: Lipophilicity Modulation

For medicinal chemistry campaigns focused on optimizing ADME properties, the calculated logP of 2.5 [3] provides a defined baseline lipophilicity. This allows for systematic structure-activity relationship studies by introducing substituents on the benzamido phenyl ring, with predictable shifts in partition coefficient (e.g., a ΔlogP of 0.7 observed with a para-sulfamoyl analog [4]).

Application
Selection Property
Validation Focus
HDAC inhibitor library synthesis
Benzamido-thiazole scaffold reactivity
HDAC inhibition and cytotoxicity endpoints
CK1δ probe development
CK1δ isoform selectivity
Kinase inhibition and selectivity screening
Lipophilicity modulation in lead optimization
Baseline logP and substituent effects
ADME property profiling and partition coefficient
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